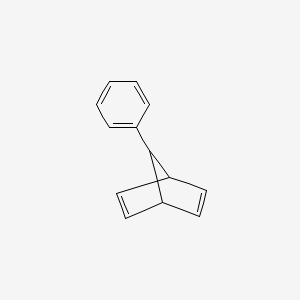

7-Phenylnorbornadiene

CAS No.: 40156-12-5

Cat. No.: VC3882632

Molecular Formula: C13H12

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40156-12-5 |

|---|---|

| Molecular Formula | C13H12 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 7-phenylbicyclo[2.2.1]hepta-2,5-diene |

| Standard InChI | InChI=1S/C13H12/c1-2-4-10(5-3-1)13-11-6-7-12(13)9-8-11/h1-9,11-13H |

| Standard InChI Key | RZXDPIDGWJRVLT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2C3C=CC2C=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2C3C=CC2C=C3 |

Introduction

Structural and Chemical Identity of 7-Phenylnorbornadiene

7-Phenylnorbornadiene (C₁₃H₁₂) belongs to the norbornadiene family, characterized by a bicyclo[2.2.1]heptadiene framework with a phenyl group at the 7-position. Its structure imposes significant steric strain, enhancing reactivity in cycloadditions and electrophilic substitutions. The compound’s molecular geometry facilitates unique rearrangements, such as oxa-Cope rearrangements, which are pivotal in synthesizing prostaglandin intermediates .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 14311-05-08 | |

| Molecular Formula | C₁₃H₁₂ | |

| Molecular Weight | 168.24 g/mol | |

| Boiling Point | Not explicitly reported | – |

| Stability | Sensitive to oxidation and acids |

Synthesis and Functionalization Strategies

Grignard Reagent-Mediated Synthesis

The primary route to 7-phenylnorbornadiene involves reacting 7-t-butoxynorbornadiene with phenylmagnesium bromide in refluxing benzene, yielding the product in 80% efficiency . This method leverages the nucleophilic displacement of the t-butoxy group, a strategy extended to other 7-alkyl and 7-aryl derivatives:

Alternative approaches include using 7-chloronorbornadiene as a substrate, though competing elimination reactions often reduce yields . Copper-catalyzed couplings with alkynylmagnesium reagents (e.g., HC≡CMgBr) have also been reported, enabling access to 7-alkynyl derivatives .

Oxidative Rearrangements

Treatment with peracetic acid induces epoxidation and subsequent oxa-Cope rearrangement, producing bicyclic aldehydes (e.g., compound 2) that equilibrate with enol ethers (3). Hydrolysis of these intermediates yields hydroxycyclopentenylacetaldehydes (4), key precursors for prostaglandin J₂ and prostacyclin analogues :

Applications in Organic Synthesis and Medicinal Chemistry

Prostaglandin Analogues

The hydroxyaldehyde (4) derived from 7-phenylnorbornadiene serves as a linchpin in prostaglandin synthesis. For instance, Wittig reactions with ylides extend the ω-side chain, while aldol condensations form the tetrahydrofuran ring of prostacyclins . Notably, replacing the natural ω-chain with hexyl or phenyl groups has yielded analogues with modified bioactivity .

Microbial Oxidation Studies

Incubation of 7-phenylnorbornadiene with Pseudomonas sp. produces 3-norbornadienylcyclohexa-3,5-diene-1,2-diol (10) in 41% yield . This diol’s structure, confirmed via NMR and X-ray crystallography, highlights microbial enzymes’ ability to functionalize strained hydrocarbons regioselectively.

Cycloaddition and Polymerization

The compound’s diene system participates in Diels-Alder reactions, forming hexacyclic adducts. Recent studies explore its potential in synthesizing shape-persistent polymers, though competing side reactions remain a challenge .

Biological and Environmental Interactions

Biodegradation Pathways

The microbial oxidation of 7-phenylnorbornadiene by Pseudomonas sp. involves dioxygenase enzymes, which insert hydroxyl groups across the cyclohexadiene moiety . This pathway mirrors the degradation of polycyclic aromatic hydrocarbons, suggesting potential bioremediation applications.

Future Directions and Challenges

Enhancing Synthetic Efficiency

Current methods for 7-phenylnorbornadiene synthesis suffer from moderate yields (20–80%) and harsh conditions . Advances in transition-metal catalysis, particularly palladium-mediated cross-couplings, could improve accessibility.

Expanding Pharmaceutical Relevance

Prostaglandin analogues derived from this compound show promise in treating cardiovascular and inflammatory diseases. Structure-activity relationship (SAR) studies focusing on side-chain modifications are needed to optimize efficacy and reduce off-target effects.

Environmental Impact Assessments

The environmental fate of 7-phenylnorbornadiene and its metabolites remains underexplored. Studies on its persistence, bioaccumulation, and ecotoxicity are critical for safe industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume